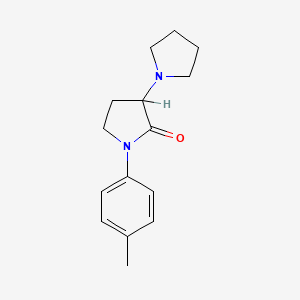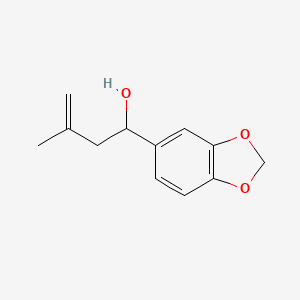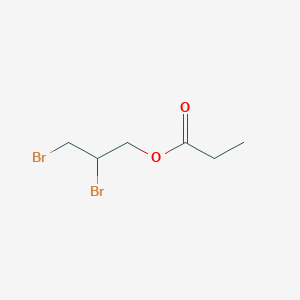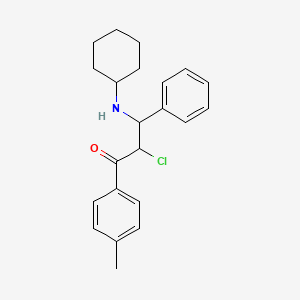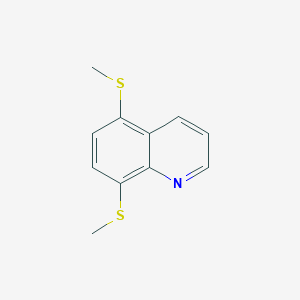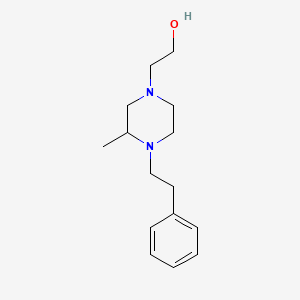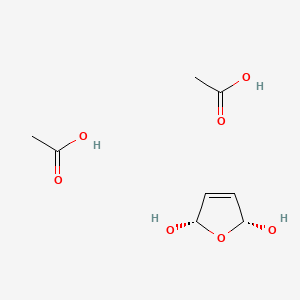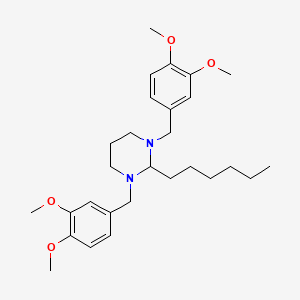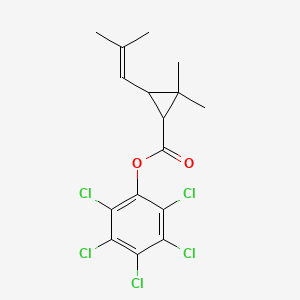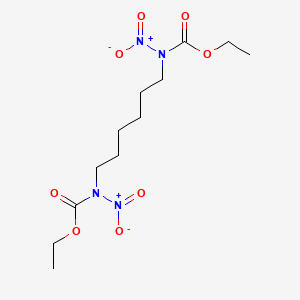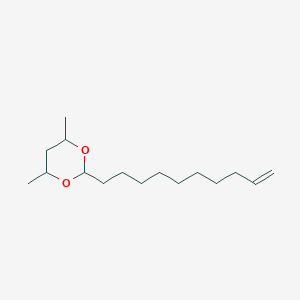
2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by a dioxane ring substituted with a dec-9-en-1-yl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxane can be achieved through several synthetic routes. One common method involves the reaction of dec-9-en-1-ol with 4,6-dimethyl-1,3-dioxane-2-one in the presence of a suitable catalyst. The reaction typically requires mild conditions, such as room temperature and atmospheric pressure, to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques, such as distillation and chromatography, to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated analogs.
Substitution: The dioxane ring can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated dioxanes. Substitution reactions can lead to a variety of functionalized dioxane derivatives.
科学的研究の応用
2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can serve as a probe to study biological processes involving dioxane derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxane exerts its effects involves interactions with specific molecular targets. The dioxane ring can interact with enzymes and receptors, modulating their activity. The dec-9-en-1-yl group may also play a role in the compound’s biological activity by influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxane: shares similarities with other dioxane derivatives, such as 2-(Dec-9-en-1-yl)-1,3-dioxane and 2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxolane.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.
特性
CAS番号 |
5445-59-0 |
|---|---|
分子式 |
C16H30O2 |
分子量 |
254.41 g/mol |
IUPAC名 |
2-dec-9-enyl-4,6-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C16H30O2/c1-4-5-6-7-8-9-10-11-12-16-17-14(2)13-15(3)18-16/h4,14-16H,1,5-13H2,2-3H3 |
InChIキー |
GPFFLZYFWLCZCA-UHFFFAOYSA-N |
正規SMILES |
CC1CC(OC(O1)CCCCCCCCC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


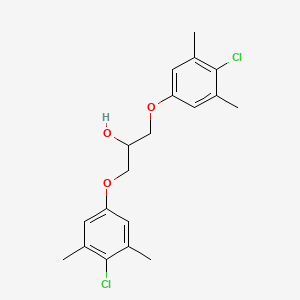
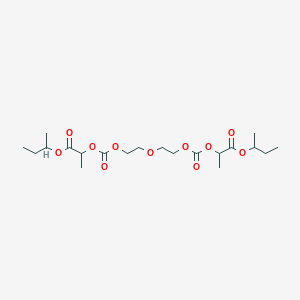
![1-(Furan-2-ylmethyl)-3-[4-(furan-2-ylmethylcarbamoylamino)-2-methylphenyl]urea](/img/structure/B14735584.png)
![Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol](/img/structure/B14735593.png)
